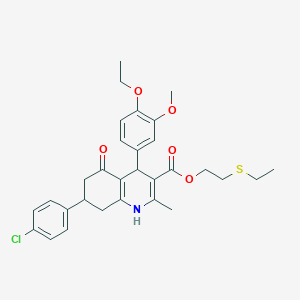![molecular formula C18H27NO6 B4949537 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as TPMP or TPMPA, and it is a morpholine derivative that has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of TPMPA involves its binding to the NMDA receptor, which is a type of ionotropic glutamate receptor. TPMPA binds to a specific site on the receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPMPA are complex and varied. In addition to its role as an NMDA receptor antagonist, TPMPA has been shown to modulate the activity of other ion channels and receptors, including voltage-gated calcium channels and GABA receptors. TPMPA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable therapeutic agent for a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TPMPA for lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of NMDA receptors in neuronal function and disease. However, the use of TPMPA in lab experiments is also limited by its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the effects observed are specific to TPMPA and not due to other factors.
Direcciones Futuras
There are many potential future directions for research on TPMPA. One area of interest is the development of more selective and potent NMDA receptor antagonists, which could be used to further elucidate the role of NMDA receptors in neuronal function and disease. Another area of interest is the development of TPMPA-based therapeutics for neurological disorders, such as stroke and traumatic brain injury. Finally, the use of TPMPA in combination with other compounds, such as anti-inflammatory agents and antioxidants, may provide synergistic effects that could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate involves the reaction of morpholine with 2,3,6-trimethylphenol and propylene oxide. The resulting product is then treated with oxalic acid to form the oxalate salt of TPMPA. This synthesis method has been extensively studied and optimized to produce high yields of pure TPMPA.
Aplicaciones Científicas De Investigación
TPMPA has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where TPMPA has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This makes TPMPA a valuable tool for studying the role of NMDA receptors in neuronal function and disease.
Propiedades
IUPAC Name |
oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-13-5-6-14(2)16(15(13)3)19-10-4-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNHKFYUWMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)
![7-bromo-2-(4-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B4949492.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
